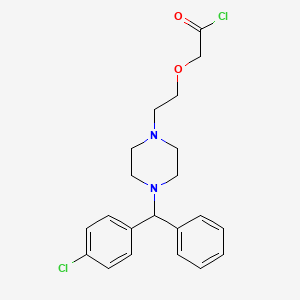

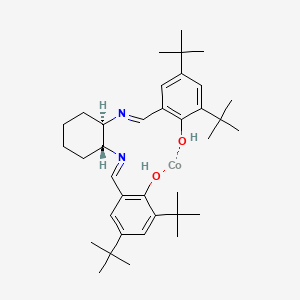

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related Salen-type complexes often involves the condensation of salicylaldehyde derivatives with diamines in the presence of a metal salt, in this case, a cobalt(II) salt. For example, a related manganese(III) chloride complex with a similar ligand framework has been synthesized by reacting 3,5-di-tert-butylsalicylaldehyde with 1,2-diaminocyclohexane, followed by metalation with manganese(III) chloride (Larrow & Jacobsen, 2003).

Molecular Structure Analysis

The molecular structure of these complexes is characterized by a chelating Salen-type ligand that coordinates to the metal center in a tetradentate manner. This arrangement leads to a planar N2O2 metal-coordinating environment, providing stability and defining the complex's reactivity. Detailed insights into the electronic structure have been provided by studies involving electron paramagnetic resonance (EPR) and density functional theory (DFT), highlighting the complexes' selectivity in catalytic reactions due to their unique electronic configurations (Vinck et al., 2008).

作用机制

Target of Action

It’s known that sterically hindered phenols, which are part of the compound’s structure, are known antioxidants . They slow down the processes of lipid peroxidation and reduce the oxidative stress of the body .

Mode of Action

It’s known that sterically hindered phenols can form highly reactive dna-alkylating quinone methides , thus being promising agents in the creation of antitumor drugs of directed action .

Biochemical Pathways

The compound is involved in oxidative rearrangement reactions. For instance, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde acetals, which are structurally similar, rearrange to various esters when oxidized with potassium ferricyanide in an alkaline medium .

Pharmacokinetics

The introduction of a phosphorus-containing fragment into the molecules of biologically active substances is one of the important trends in the design of potential drugs .

Result of Action

It’s known that phosphorus-containing sterically hindered phenols can exhibit a dual character, turning from antioxidants protecting healthy cells to highly cytotoxic species that affect tumor cells .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the oxidative rearrangement of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde acetals to various esters occurs in an alkaline medium

属性

IUPAC Name |

cobalt;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;/t29-,30-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZWNUHBFITYKI-GAQUOPITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54CoN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one](/img/structure/B1142828.png)